methyl 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate
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Overview
Description
Methyl 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate is a heterocyclic compound with a unique structure that combines a thieno[2,3-c]pyrazole core with a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenyl-1H-pyrazole-5-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the thieno[2,3-c]pyrazole ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, amines, thiols.
Scientific Research Applications
Chemistry
In chemistry, methyl 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Studies have explored its use in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials can enhance their performance and expand their applications.
Mechanism of Action
The mechanism by which methyl 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-phenyl-1H-pyrazole-5-carboxylate: Similar structure but lacks the thieno ring.
Methyl 3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate: Similar but without the additional methyl group on the pyrazole ring.
Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate: Lacks the thieno ring, making it less rigid and potentially less active in certain applications.
Uniqueness
Methyl 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate stands out due to its unique combination of a thieno ring fused to a pyrazole ring, along with a carboxylate ester group. This structure imparts specific electronic and steric properties that can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 1-methyl-3-phenylthieno[2,3-c]pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-16-13-10(8-11(19-13)14(17)18-2)12(15-16)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNAUDIZVVPCMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)OC)C(=N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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